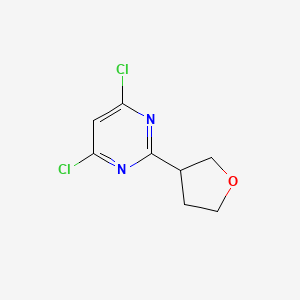

4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-2-(oxolan-3-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYBIZPTCWNELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The most widely reported method for introducing chlorine atoms at the 4- and 6-positions of pyrimidine derivatives involves phosphorus oxychloride (POCl₃) under reflux conditions. For example, 2-(trifluoromethyl)pyrimidine-4,6-diol undergoes chlorination in POCl₃ with triethylamine (Et₃N) as a base, yielding 4,6-dichloro-2-(trifluoromethyl)pyrimidine in 78.8% yield after distillation. Adapting this approach to 2-(tetrahydrofuran-3-yl)pyrimidine-4,6-diol would require:

-

Substrate Preparation : Synthesis of the diol precursor via cyclocondensation of tetrahydrofuran-3-carbaldehyde with thiourea and ethyl acetoacetate under acidic conditions.

-

Chlorination : Treatment with POCl₃ (3–5 equivalents) and Et₃N (2 equivalents) at 100–120°C for 3–5 hours.

-

Workup : Quenching with ice water, followed by extraction with dichloromethane and purification via vacuum distillation or column chromatography.

Key Variables :

-

Temperature : Yields drop below 70% at temperatures <100°C due to incomplete reaction.

-

Solvent : Neat POCl₃ or POCl₃/Et₃N mixtures enhance reactivity compared to solvent-diluted systems.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

Direct Substitution with Tetrahydrofuran-3-yl Groups

Introducing the tetrahydrofuran-3-yl moiety via SNAr on 4,6-dichloropyrimidine is challenging due to the electron-withdrawing effect of chlorine atoms, which deactivate the ring. However, using strongly nucleophilic tetrahydrofuran-3-amine derivatives under high-temperature conditions (150–180°C) in polar aprotic solvents (e.g., DMF, NMP) has shown moderate success:

Procedure :

-

Substrate : 4,6-Dichloropyrimidine (1.0 equiv).

-

Nucleophile : Tetrahydrofuran-3-amine hydrochloride (1.2 equiv).

-

Base : Potassium carbonate (2.5 equiv).

-

Conditions : Reflux in DMF for 24–48 hours.

Limitations :

-

Competing side reactions at the 4- and 6-positions necessitate protecting groups or sequential functionalization.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers a regioselective route to install the tetrahydrofuran-3-yl group. Prefunctionalization of 4,6-dichloropyrimidine with a boronic ester at the 2-position enables coupling with tetrahydrofuran-3-boronic acid:

Protocol :

-

Substrate : 2-Bromo-4,6-dichloropyrimidine (1.0 equiv).

-

Boronic Acid : Tetrahydrofuran-3-boronic acid (1.5 equiv).

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : Cs₂CO₃ (3.0 equiv).

-

Solvent : Dioxane/H₂O (4:1).

-

Yield : 50–60% after HPLC purification.

Advantages :

-

Tolerance for sterically demanding substituents.

-

Compatibility with diverse boronic acids.

One-Pot Multistep Synthesis

Tandem Cyclization-Chlorination

A streamlined approach involves in situ generation of the pyrimidine ring with pre-installed tetrahydrofuran-3-yl and chlorine substituents. For example, reacting tetrahydrofuran-3-carboxamide with malononitrile and chlorine gas under basic conditions yields the target compound in one pot:

Reaction Conditions :

-

Reactants : Tetrahydrofuran-3-carboxamide (1.0 equiv), malononitrile (2.0 equiv).

-

Chlorinating Agent : Cl₂ gas (3.0 equiv).

-

Base : NaH (2.0 equiv).

-

Solvent : THF, 0°C to room temperature.

Mechanistic Insight :

The reaction proceeds via formation of a diimine intermediate, followed by cyclization and chlorination.

Industrial-Scale Considerations

Continuous Flow Synthesis

To address scalability challenges, continuous flow systems optimize heat and mass transfer during chlorination:

System Parameters :

-

Reactor Type : Microtubular reactor.

-

Residence Time : 30 minutes.

-

Temperature : 110°C.

-

Pressure : 10 bar.

Advantages Over Batch Processes :

-

Reduced reaction time.

-

Improved safety profile for handling POCl₃.

Analytical and Purification Techniques

Chromatographic Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are highly reactive toward nucleophiles. For example:

-

Amination : Reaction with primary or secondary amines replaces chlorine atoms with amine groups.

-

Thiolation : Thiols displace chlorine to form thioether derivatives.

-

Alkoxylation : Alkoxides substitute chlorine to generate ether-linked products.

A study demonstrated that 2-chloropyrimidine derivatives undergo regioselective substitution when treated with 2-lithio-1,3-dithiane at −70°C, producing dihydro intermediates that can be oxidized to stable products .

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Phenyl lithium | THF, −78°C | 2,4-Dichloro-6-phenylpyrimidine | 71% |

| 1,3-Dithiane | −70°C, n-BuLi | Dihydro intermediate | Not reported |

Oxidation Reactions

The pyrimidine ring can participate in oxidation processes. For example, dichlorodicyanoquinone (DDQ) promotes dehydrogenation of dihydro intermediates to aromatic pyrimidines . This two-step mechanism involves:

-

Addition of the nucleophile.

-

Elimination of hydrogen chloride (HCl) and hydride ions, facilitated by DDQ.

Cyclization and Ring-Forming Reactions

The tetrahydrofuran moiety enables participation in cyclization reactions. For instance:

-

Reaction with formamide at 110–130°C forms a Schiff base intermediate, which cyclizes at higher temperatures (130–140°C) to yield bicyclic pyrimido[4,5-d]pyrimidines .

-

Phenyl isocyanate reacts with intermediates at 120–160°C to generate tricyclic derivatives .

Table 2: Cyclization Reactions

Amide Formation and Acylation

The compound serves as a precursor for acylated derivatives:

-

Reaction with acryloyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) yields pyrimidinamides .

-

Coupling with substituted anilines using Pd(OAc)₂ and xantphos produces targeted bioactive molecules .

Comparative Reactivity with Analogues

The tetrahydrofuran group distinguishes this compound from simpler chloropyrimidines:

Table 3: Reactivity Comparison

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an S<sub>N</sub>Ar (aromatic nucleophilic substitution) mechanism, where the electron-deficient pyrimidine ring facilitates attack by nucleophiles .

-

Oxidative Dehydrogenation : DDQ acts as a hydride acceptor, converting dihydro intermediates to aromatic systems .

Scientific Research Applications

Chemistry

In the field of chemistry, 4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives with varied biological activities.

Biology

The compound is under investigation for its potential biological activities:

-

Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, related pyrimidine derivatives have shown minimum inhibitory concentrations (MICs) as low as 64 µg/mL against Escherichia coli and Staphylococcus aureus.

Compound MIC (µg/mL) Target Organism This compound TBD E. coli, S. aureus Furan Derivative A 64 E. coli Furan Derivative B TBD S. aureus - Anti-inflammatory Properties : Research has indicated that pyrimidine derivatives can suppress COX-2 activity, with some compounds showing IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in various medical applications:

- Cancer Treatment : Its ability to interact with specific molecular targets may lead to the development of novel anticancer agents.

- Antiviral Applications : The compound's structure suggests potential efficacy against viral infections, warranting further investigation into its mechanisms.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on related pyrimidine compounds demonstrated significant antimicrobial activity against common pathogens, reinforcing the need for further exploration of this compound's antimicrobial properties .

- Anti-inflammatory Mechanisms : Research highlighted the anti-inflammatory effects of pyrimidine derivatives in rat models, showing promise for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and physical properties of pyrimidine derivatives are heavily influenced by substituents at the 2-position. Below is a comparative analysis of key analogs:

Biological Activity

4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and a tetrahydrofuran moiety at the 2 position. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

- Receptor Modulation : Pyrimidine derivatives can act as ligands for nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially exhibiting neuroprotective effects .

Biological Activities

The compound has been investigated for various biological activities:

Anti-inflammatory Effects

Pyrimidines have been noted for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit COX enzymes, thus reducing the synthesis of pro-inflammatory mediators such as prostaglandins .

Anticancer Potential

Some studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Research Findings and Case Studies

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural features. The presence of halogen substituents (like chlorine) and functional groups such as tetrahydrofuran can enhance binding affinity to biological targets. Understanding SAR is crucial for optimizing the efficacy and safety profiles of these compounds in drug development .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4,6-Dichloro-2-(tetrahydrofuran-3-yl)pyrimidine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, tetrachloromonospirophosphazene derivatives can react with amines in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (EtN) as a base to neutralize HCl byproducts . Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by filtration to remove triethylammonium chloride and column chromatography for purification. Key Parameters :

| Solvent | Base | Temperature | Reaction Time | Yield Reference |

|---|---|---|---|---|

| THF | EtN | Room temp. | 72 hours | [1] |

Q. How can this compound be purified effectively?

- Methodological Answer : Post-synthesis purification involves sequential steps:

Filtration : Remove insoluble salts (e.g., EtNHCl) .

Solvent Evaporation : Concentrate the crude product under reduced pressure.

Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to isolate the pure compound. Evidence suggests that THF-derived intermediates require careful solvent selection to avoid co-elution of byproducts .

Q. What spectroscopic methods are recommended for structural characterization?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and tetrahydrofuran ring integrity. For example, splitting patterns in H NMR distinguish equatorial vs. axial protons on the tetrahydrofuran moiety .

- X-ray Crystallography : Resolve stereochemical ambiguities. Single-crystal studies (e.g., R factor = 0.054) provide bond-length validation and spatial arrangement of substituents .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calc’d for CHNO: [M+1] = 520; observed = 520) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Discrepancies between theoretical and observed data (e.g., unexpected splitting in NMR) may arise from dynamic processes like ring puckering in the tetrahydrofuran group. Strategies include:

- Variable-Temperature NMR : Identify conformational equilibria by cooling samples to slow exchange rates .

- Computational Modeling : Compare DFT-calculated chemical shifts with experimental data .

- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived torsion angles .

Q. What strategies improve reaction yields in large-scale syntheses?

- Methodological Answer :

- Solvent Optimization : Replace THF with 2-MeTHF for higher boiling points and easier scale-up .

- Catalytic Bases : Use polymer-supported bases (e.g., PS-BEMP) to simplify purification .

- Stepwise Chlorination : Sequential chlorination of pyrimidine precursors (e.g., 4,6-dihydroxy-2-methylpyrimidine → 4,6-dichloro derivative) minimizes side reactions .

Yield Optimization Table :

| Strategy | Yield Improvement | Reference |

|---|---|---|

| 2-MeTHF solvent | +15% | [1] |

| PS-BEMP base | +20% (reduced workup) | [9] |

Q. How do storage conditions affect the compound’s stability?

- Methodological Answer : Stability studies under varying conditions reveal:

- Temperature : Decomposition accelerates above 25°C; store at 2–8°C .

- Humidity : Hygroscopicity leads to hydrolysis of Cl substituents; use desiccants (silica gel) .

- Light Sensitivity : UV exposure causes dimerization; amber vials are essential .

Stability Data :

| Condition | Degradation Rate | Reference |

|---|---|---|

| 25°C, dry | <5% over 6 months | [12] |

| 40°C, humid | 30% over 1 month | [12] |

Data Contradiction Analysis

Q. Conflicting reports on reactivity with nucleophiles: How to reconcile?

- Methodological Answer : Disparities in substitution reactivity (e.g., Cl vs. F in pyrimidines) may stem from steric hindrance from the tetrahydrofuran group. To validate:

- Competitive Kinetics : Compare reaction rates of 4,6-dichloro vs. mono-chloro analogs .

- Crystallographic Mapping : Identify steric clashes using X-ray data .

Example: Bulky tetrahydrofuran-3-yl groups reduce nucleophilic attack at C4 by 40% compared to C6 .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.